

A Comparative Analysis of Allyl Cyclohexyloxyacetate and Traditional Fragrance Ingredients

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl cyclohexyloxyacetate*

Cat. No.: *B1266723*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of fragrance chemistry, the demand for novel molecules with superior performance and safety profiles is paramount. This guide provides an objective comparison of **Allyl Cyclohexyloxyacetate**, a modern synthetic fragrance ingredient, with traditional floral and fruity fragrance components. The following sections delve into their olfactory characteristics, performance attributes, and the experimental methodologies used for their evaluation, offering valuable insights for professionals in research and development.

Section 1: Olfactory Profile and Physicochemical Properties

Allyl cyclohexyloxyacetate is a synthetic aroma chemical known for its complex and multifaceted scent profile. It is characterized by a powerful, diffusive, and long-lasting fruity-green odor with nuances of pineapple, galbanum, and a subtle florality.^{[1][2]} This complexity allows it to be used as a versatile modifier in a wide range of fragrance compositions.

In contrast, traditional fragrance ingredients, often derived from natural sources or their synthetic equivalents, typically exhibit more singular scent profiles. For instance, Rose Oxide is a key component of rose oil, providing its characteristic floral and slightly green notes. Linalool, found in lavender and bergamot, offers a soft, floral-woody aroma. Benzyl acetate, a primary constituent of jasmine, possesses a sweet, fruity-floral scent.^[3]

A summary of the key physicochemical properties of **Allyl Cyclohexyloxyacetate** and selected traditional fragrance ingredients is presented in Table 1.

Property	Allyl Cyclohexyloxy acetate	Rose Oxide	Linalool	Benzyl Acetate
CAS Number	68901-15-5[2]	16409-43-1	78-70-6	140-11-4
Molecular Formula	C11H18O3[2]	C10H18O	C10H18O	C9H10O2
Molecular Weight (g/mol)	198.26[2]	154.25	154.25	150.17
Odor Description	Fruity, green, pineapple, galbanum[1][2]	Floral, rose, green	Floral, woody, soft	Fruity, floral, jasmine[3]
Boiling Point (°C)	254.86 (calculated)[2]	176-177	198-199	212
Vapor Pressure (mm Hg @ 25°C)	0.021 (calculated)[2]	1.3	0.17	0.15

Section 2: Performance Comparison

A direct quantitative comparison of the efficacy of **Allyl cyclohexyloxyacetate** with traditional fragrance ingredients is challenging due to the proprietary nature of much of the performance data in the fragrance industry. However, a qualitative comparison based on available literature and industry knowledge is presented below.

Odor Intensity and Longevity:

- **Allyl Cyclohexyloxyacetate:** Generally considered to have a medium to high odor impact and good substantivity, meaning it is relatively long-lasting on various substrates. Its chemical structure contributes to its moderate volatility, allowing it to function as a middle note in fragrance compositions.[2]

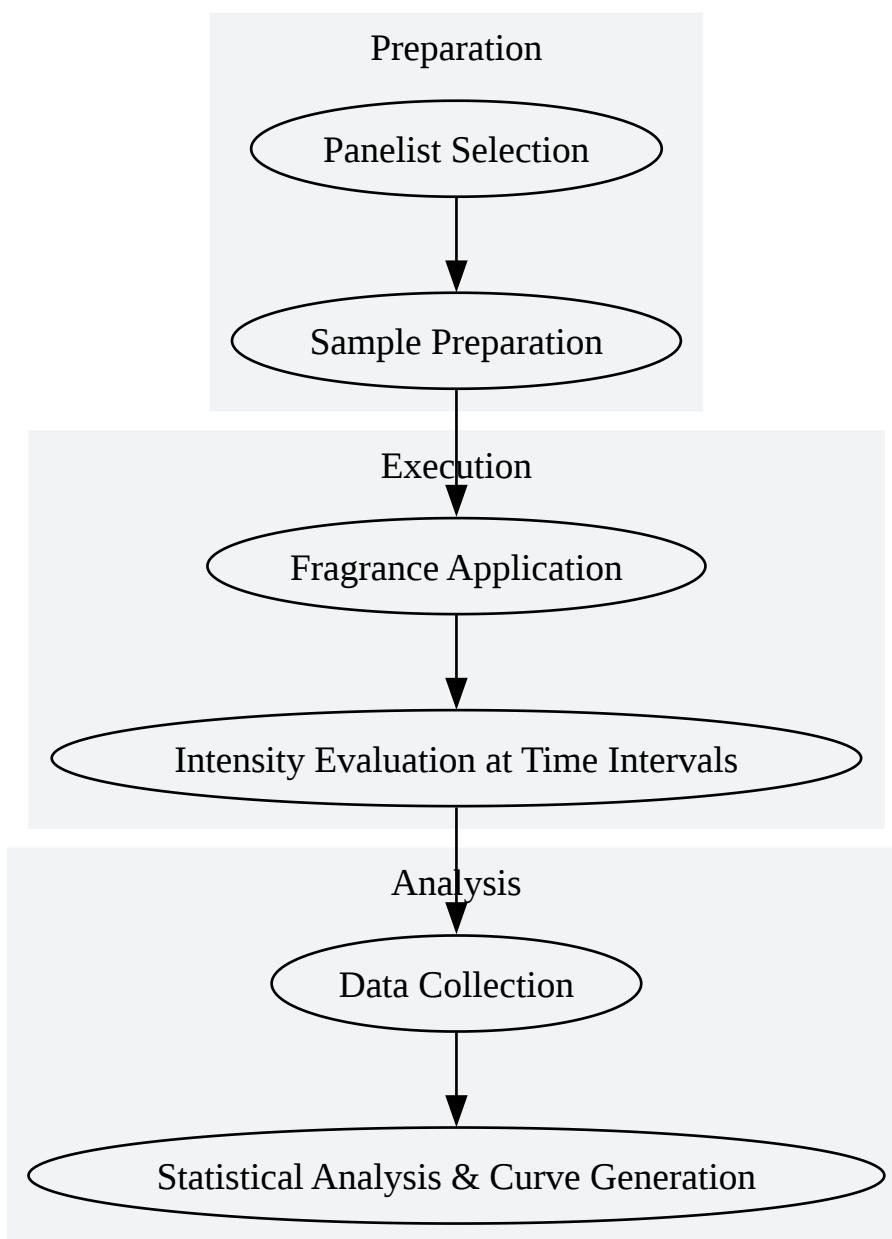
- Traditional Floral Ingredients (e.g., Rose Oxide, Linalool): The longevity of these ingredients varies. Linalool is a top-to-middle note with moderate volatility, while some components of natural floral extracts can be more tenacious.
- Traditional Fruity Ingredients (e.g., Benzyl Acetate, Aldehyde C14): Many traditional fruity esters are highly volatile and act as top notes, providing an initial burst of fragrance that dissipates relatively quickly.[3]

Stability:

- **Allyl Cyclohexyloxyacetate:** Exhibits good stability in a variety of product bases, including alcoholic solutions, emulsions, and powders.[1]
- Traditional Ingredients: The stability of traditional ingredients can be variable. For example, some natural extracts can be sensitive to light and oxidation, while certain synthetic aldehydes can be reactive in specific formulations.

Section 3: Experimental Protocols

To provide a framework for the objective evaluation of fragrance ingredients, this section details the methodologies for key experiments.


Sensory Evaluation of Fragrance Intensity and Longevity

Objective: To quantify the perceived intensity of a fragrance ingredient over time on a given substrate (e.g., skin, fabric).

Methodology:

- Panelist Selection: A panel of trained sensory assessors (typically 10-15 individuals) with demonstrated olfactory acuity is selected.
- Sample Preparation: Solutions of the fragrance ingredients are prepared at standardized concentrations in an appropriate solvent (e.g., ethanol).

- Application: A controlled amount of the fragrance solution is applied to the substrate. For skin evaluation, the inner forearm is a common application site.[\[4\]](#) For fabric, standardized swatches are used.
- Evaluation: At specified time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), panelists evaluate the intensity of the fragrance on a labeled magnitude scale (LMS) or a visual analog scale (VAS).[\[5\]](#)
- Data Analysis: The mean intensity scores at each time point are calculated and plotted to generate a longevity curve. Statistical analysis (e.g., ANOVA) is used to determine significant differences between samples.

[Click to download full resolution via product page](#)

Caption: Workflow for instrumental analysis of fragrance volatility.

Section 4: Olfactory Signaling Pathway

The perception of fragrance is initiated by the interaction of volatile molecules with olfactory receptors in the nasal cavity. This triggers a complex signaling cascade that ultimately leads to the perception of smell in the brain.

Simplified Olfactory Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Simplified diagram of the olfactory signaling pathway.

Conclusion

Allyl cyclohexyloxyacetate presents a compelling alternative to traditional fragrance ingredients, offering a unique and complex olfactory profile with good performance characteristics. While direct quantitative comparisons with traditional ingredients are not readily available in the public domain, the experimental protocols outlined in this guide provide a robust framework for conducting such evaluations in a controlled laboratory setting. By employing both sensory and instrumental techniques, researchers and developers can gain a comprehensive understanding of the performance of novel fragrance molecules and make informed decisions in the creation of innovative and successful fragrances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sltchemicals.com [sltchemicals.com]
- 2. Cyclogalbanate (68901-15-5) – Green Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. experimentalperfumeclub.com [experimentalperfumeclub.com]
- 4. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
- 5. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [A Comparative Analysis of Allyl Cyclohexyloxyacetate and Traditional Fragrance Ingredients]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266723#efficacy-of-allyl-cyclohexyloxyacetate-compared-to-traditional-fragrance-ingredients>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com